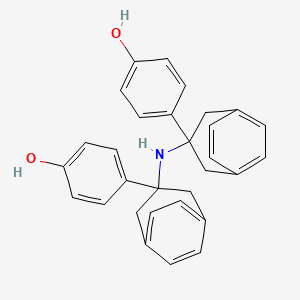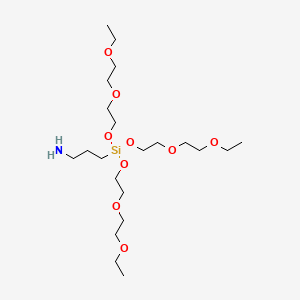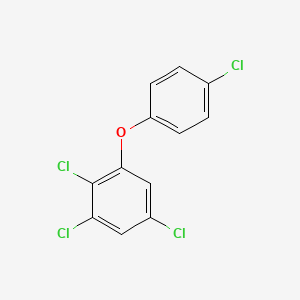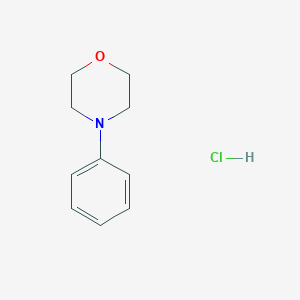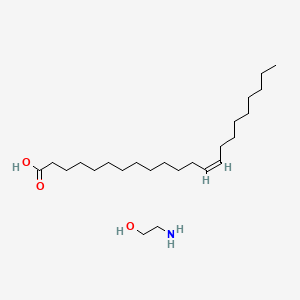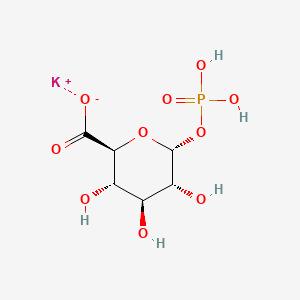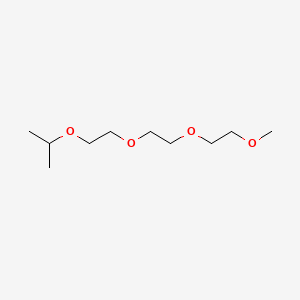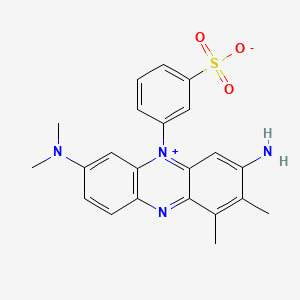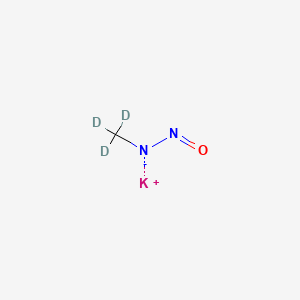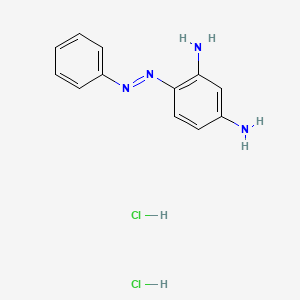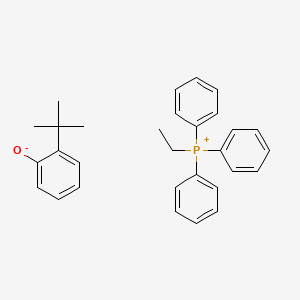
2-tert-butylphenolate;ethyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butylphenolate;ethyl(triphenyl)phosphanium is a chemical compound known for its applications in organic synthesis and as an intermediate in pharmaceutical and chemical research. This compound is characterized by the presence of a tert-butyl group attached to a phenolate ion and an ethyl group bonded to a triphenylphosphonium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 2-tert-butylphenol with ethyltriphenylphosphonium bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the phenol to form the phenolate ion. The reaction conditions generally include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding phenol derivatives.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolate ion can yield quinone derivatives, while substitution reactions can produce various alkylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-butylphenolate;ethyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-tert-butylphenolate;ethyl(triphenyl)phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolate ion can donate electrons to electrophilic centers, while the triphenylphosphonium ion can stabilize negative charges through resonance. These properties enable the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (triphenylphosphoranylidene)acetate: Similar in structure but with an acetate group instead of a phenolate ion.
Triphenylphosphine oxide: Contains a triphenylphosphine moiety but lacks the tert-butyl and phenolate groups.
Phenylphosphine derivatives: Compounds with similar phosphine groups but different substituents on the phenyl ring.
Uniqueness
2-tert-butylphenolate;ethyl(triphenyl)phosphanium is unique due to the combination of its phenolate and triphenylphosphonium groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and a versatile intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
93840-96-1 |
|---|---|
Molekularformel |
C30H33OP |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
2-tert-butylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C10H14O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-10(2,3)8-6-4-5-7-9(8)11/h3-17H,2H2,1H3;4-7,11H,1-3H3/q+1;/p-1 |
InChI-Schlüssel |
KKWIDTNANPNTDO-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=CC=CC=C1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


